molecular formula C16H10F10O2Si B8487571 Dimethoxybis(pentafluorophenyl)silane

Dimethoxybis(pentafluorophenyl)silane

Cat. No. B8487571
M. Wt: 452.32 g/mol
InChI Key: XJYMDGOGWVHLFW-UHFFFAOYSA-N
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Patent
US07098346B2

Procedure details

265.2 mL (1.95 mol, 525.353 g) bromopentafluorobenzene, 52.11 g (2.144 mol) magnesium powder and 216 mL (0.975 mol, 203.025 g) tetraethoxysilane are mixed together at room temperature and diethylether is added dropwise to the vigorously stirred solution until an exothermic reaction is observed (˜240 ML). The solution is stirred for 30 minutes after which additional 90 mL of Et2O is carefully added. After stirring at 35° C. for 16 h the mixture is cooled to room temperature and diethylether evaporated. An excess of n-heptane (˜600 mL) is added to precipitate the magnesium salts. Solution is filtrated and evaporated to dryness. The residue is fractionally distilled under reduced pressure to yield di(pentafluorophenyl)diethoxysilane.
Quantity
265.2 mL
Type
reactant
Reaction Step One
Quantity
52.11 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12].[Mg].C(O[Si:17]([O:24][CH2:25][CH3:26])([O:21][CH2:22][CH3:23])OCC)C>CCOCC>[F:8][C:7]1[C:2]([Si:17]([C:2]2[C:3]([F:12])=[C:4]([F:11])[C:5]([F:10])=[C:6]([F:9])[C:7]=2[F:8])([O:21][CH2:22][CH3:23])[O:24][CH2:25][CH3:26])=[C:3]([F:12])[C:4]([F:11])=[C:5]([F:10])[C:6]=1[F:9]

Inputs

Step One
Name
Quantity
265.2 mL
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1F)F)F)F)F
Name
Quantity
52.11 g
Type
reactant
Smiles
[Mg]
Name
Quantity
216 mL
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
After stirring at 35° C. for 16 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is carefully added
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
diethylether evaporated
ADDITION
Type
ADDITION
Details
An excess of n-heptane (˜600 mL) is added
CUSTOM
Type
CUSTOM
Details
to precipitate the magnesium salts
FILTRATION
Type
FILTRATION
Details
Solution is filtrated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue is fractionally distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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